N-(3-propan-2-yloxyphenyl)prop-2-enamide
Description
N-(3-propan-2-yloxyphenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a phenyl ring substituted with a propan-2-yloxy (isopropyloxy) group at the meta position (3-position). The compound’s structure consists of a prop-2-enamide backbone (CH₂=CH–CO–NH–) linked to the substituted aromatic ring. The isopropyloxy group at the meta position introduces steric bulk and moderate lipophilicity, which may influence its biological interactions and pharmacokinetic properties .
Properties
IUPAC Name |
N-(3-propan-2-yloxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-4-12(14)13-10-6-5-7-11(8-10)15-9(2)3/h4-9H,1H2,2-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQJZAJRFIBQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the broader class of N-arylprop-2-enamides, which are frequently modified at the phenyl ring to optimize bioactivity. Below is a comparative analysis with structurally related compounds from the evidence:
Key Findings from Comparative Analysis
Substituent Position and Bioactivity :
- Meta vs. Para Substitution : Compounds with substituents at the meta position (e.g., 3-F, 3-Cl) often exhibit enhanced antimicrobial activity compared to para-substituted analogs. For example, 3-chloro derivatives show stronger inhibition of S. aureus than their para counterparts .
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and chloro (Cl) groups at meta/para positions enhance antibacterial potency by increasing membrane permeability and target binding .
The isopropyloxy group in the target compound may balance lipophilicity (predicted ClogP ~3.8) and reduce toxicity . Polar substituents (e.g., hydroxyl or methoxy groups) improve solubility but may reduce bioavailability .
Anti-Inflammatory vs. Antimicrobial Trade-offs :
- Meta-substituted acrylamides (e.g., 3-OCH₃) show preferential anti-inflammatory activity via NF-κB pathway inhibition, while dichloro or trifluoromethyl analogs prioritize antimicrobial effects. The target compound’s isopropyloxy group may offer dual functionality due to moderate steric hindrance and electron-donating properties .
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